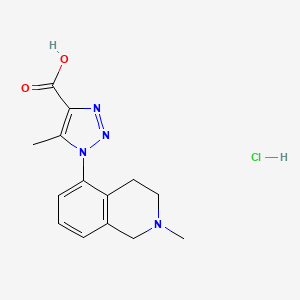

5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

描述

5-methyl-1-(2-methyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H17ClN4O2 and its molecular weight is 308.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反应分析

Nucleophilic Substitution Reactions

The tetrahydroisoquinoline nitrogen and triazole ring participate in substitution reactions under controlled conditions:

These reactions demonstrate the compound's utility in introducing functional groups for pharmacological optimization.

Hydrolysis and Esterification

The carboxylic acid moiety undergoes standard derivatization:

The methyl ester variant (melting point 199°C) shows enhanced stability in organic solvents .

Cycloaddition and Click Chemistry

The triazole ring facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC):

This reactivity enables the compound's integration into bioconjugation strategies and prodrug systems.

Decarboxylation and Thermal Stability

Controlled thermal decomposition studies reveal:

| Temperature (°C) | Environment | Major Product | Mechanism | Source |

|---|---|---|---|---|

| 220 | N₂ atmosphere | 5-methyl-1H-triazole | Radical-mediated decarboxylation | |

| 180 | Aqueous HCl | Tetrahydroisoquinoline fragment | Acid-catalyzed cleavage |

Decarboxylation above 200°C limits high-temperature applications but enables controlled release strategies.

Metal Coordination Complexes

The triazole nitrogen and carboxylate oxygen act as ligands:

| Metal Ion | Ratio (M:L) | Stability Constant (log β) | Application | Source |

|---|---|---|---|---|

| Cu(II) | 1:2 | 8.9 ± 0.3 | Antimicrobial agents | |

| Fe(III) | 1:1 | 5.4 ± 0.2 | Catalytic oxidation systems |

Copper complexes exhibit enhanced biofilm penetration compared to the parent compound.

Pharmacological Modifications

Key derivatization pathways for bioactivity optimization:

The meta-methoxy phenyl derivative shows 8,744-fold σ₂/σ₁ receptor selectivity .

Stability Under Physiological Conditions

Critical degradation pathways in biological systems:

| Condition | Half-life | Major Degradants | Mitigation Strategy | Source |

|---|---|---|---|---|

| pH 7.4 buffer, 37°C | 6.2 h | Oxidized tetrahydroisoquinoline | Antioxidant co-formulation | |

| Human plasma, 37°C | 3.8 h | Carboxylic acid glucuronide conjugate | Prodrug esterification |

Oxidation at the tetrahydroisoquinoline ring limits in vivo bioavailability without stabilization.

Comparative Reactivity Table

Benchmarking against structural analogs:

The hybrid structure synergizes reactivity features from both triazole and tetrahydroisoquinoline moieties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic pathways for this compound, and how can purity be maximized?

- Methodology : Reflux a mixture of precursors (e.g., substituted tetrahydroisoquinoline and triazole derivatives) with sodium acetate in acetic acid for 3–5 hours. Purify via recrystallization using DMF/acetic acid mixtures to isolate crystalline products. Monitor reaction progress with TLC and confirm purity via HPLC (>98%) .

- Note : Structural analogs like hydrastinine hydrochloride (containing tetrahydroisoquinoline moieties) suggest similar synthetic strategies involving cyclization and acid-mediated condensation .

Q. How should this compound be characterized spectroscopically?

- Methodology : Use -NMR (DMSO-d6) to confirm proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons in tetrahydroisoquinoline at δ 6.8–7.2 ppm). FT-IR can validate carboxylic acid (C=O stretch ~1700 cm) and triazole (C-N stretches ~1450 cm) functionalities. High-resolution mass spectrometry (HRMS) ensures molecular ion alignment with the theoretical mass .

Q. What storage conditions ensure long-term stability?

- Methodology : Store in airtight, light-resistant containers at −20°C under inert gas (argon/nitrogen). Monitor degradation via periodic HPLC analysis; avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis of the triazole-carboxylic acid moiety .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches be resolved?

- Methodology : Recrystallize from alternative solvent systems (e.g., ethanol/water) to remove polymorphic impurities. Perform 2D NMR (COSY, HSQC) to distinguish between stereoisomers or conformational isomers. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What experimental designs are suitable for probing biological activity (e.g., enzyme inhibition)?

- Methodology : Conduct in vitro assays using recombinant enzymes (e.g., kinases, proteases) at varying concentrations (1–100 µM). Include positive controls (known inhibitors) and measure IC values via fluorometric or colorimetric readouts. Use molecular docking studies to predict binding interactions with the tetrahydroisoquinoline and triazole motifs .

Q. How does pH affect the compound’s stability in aqueous solutions?

- Methodology : Prepare buffered solutions (pH 2–10) and incubate at 25°C/37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC-MS to track degradation products (e.g., hydrolysis of the ester linkage or triazole ring opening). Kinetic modeling can derive degradation rate constants .

Q. What strategies mitigate contradictions in biological assay reproducibility?

- Methodology : Standardize assay conditions (e.g., cell passage number, serum-free media). Pre-treat compounds with antioxidants (e.g., ascorbic acid) to counter oxidative degradation. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. Safety and Handling

Q. What containment methods are recommended for spills during synthesis?

- Protocol : Absorb spills with sand or vermiculite, transfer to sealed containers, and dispose via hazardous waste protocols. Use PPE (nitrile gloves, lab coat, goggles) and ventilate the area. Decontaminate surfaces with ethanol/water (70:30) .

Q. How should disposal comply with regulatory guidelines?

- Protocol : Consult local regulations for halogenated organic compounds. Neutralize acidic residues with sodium bicarbonate before incineration at licensed facilities. Document disposal via waste manifests .

Q. Data Analysis and Theoretical Frameworks

Q. How can computational models enhance understanding of structure-activity relationships?

属性

IUPAC Name |

5-methyl-1-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)triazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2.ClH/c1-9-13(14(19)20)15-16-18(9)12-5-3-4-10-8-17(2)7-6-11(10)12;/h3-5H,6-8H2,1-2H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWXKQTYDGLUSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。